molecular formula C21H26ClN3O3S B2537083 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide CAS No. 1021058-77-4

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Cat. No.: B2537083
CAS No.: 1021058-77-4
M. Wt: 435.97
InChI Key: XSJSGKRKNTVDDY-UHFFFAOYSA-N
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Description

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is a complex organic compound that features a benzamide core substituted with a 2-chloro group and a sulfonyl-linked piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine moiety is synthesized by reacting m-tolylamine with piperazine under controlled conditions.

    Sulfonylation: The piperazine intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Benzamide: The sulfonylated piperazine is coupled with 2-chlorobenzoyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Piperazinyl Benzothiazole Derivatives: These compounds also feature a piperazine moiety and are studied for their biological activities.

    Benzamide Derivatives: Compounds with a benzamide core are common in medicinal chemistry and have various therapeutic applications.

Uniqueness

2-chloro-N-(3-((4-(m-tolyl)piperazin-1-yl)sulfonyl)propyl)benzamide is unique due to the combination of its structural features, including the chloro-substituted benzamide and the sulfonyl-linked piperazine. This unique structure may confer specific biological activities and binding properties not seen in other similar compounds.

Properties

IUPAC Name

2-chloro-N-[3-[4-(3-methylphenyl)piperazin-1-yl]sulfonylpropyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O3S/c1-17-6-4-7-18(16-17)24-11-13-25(14-12-24)29(27,28)15-5-10-23-21(26)19-8-2-3-9-20(19)22/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSJSGKRKNTVDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)S(=O)(=O)CCCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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